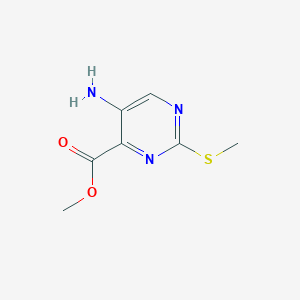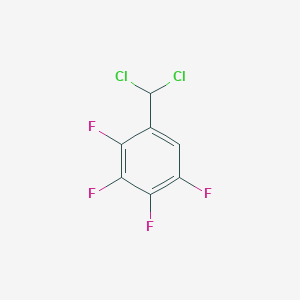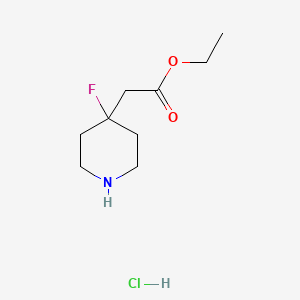
5-Chloro-2H-indazole-2-propanoic acid, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2H-indazole-2-propanoic acid (5-Cl-IPA) is a chemical compound that has been studied for its potential applications in scientific research. It is an organic chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 167.58 g/mol. It is a white solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 5-Cl-IPA is a common reagent used in the synthesis of other compounds, and has been used in research related to the fields of biochemistry, pharmacology, and chemistry.
科学的研究の応用
5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, including polymers, polysaccharides, and organic compounds. It has also been used in the study of the biochemical and physiological effects of various drugs and compounds. Additionally, 5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in the study of the mechanism of action of various drugs and compounds.
作用機序
The mechanism of action of 5-Chloro-2H-indazole-2-propanoic acid, 99% is not well understood. However, it is thought that the compound binds to certain proteins on the cell surface, which alters the function of the protein and can lead to changes in cellular processes. Additionally, the compound is thought to interact with certain enzymes in the cell, which can lead to changes in the metabolism of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2H-indazole-2-propanoic acid, 99% are not well understood. However, it is thought that the compound can affect the metabolism of cells, and can also affect the activity of certain enzymes. Additionally, it is thought that the compound can affect the expression of certain genes, and can also affect the production of certain hormones.
実験室実験の利点と制限
The use of 5-Chloro-2H-indazole-2-propanoic acid, 99% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research. However, the compound can be toxic to humans, and should be handled with care. Additionally, the compound can be difficult to purify, and can be difficult to store for long periods of time.
将来の方向性
There are several potential future directions for research involving 5-Chloro-2H-indazole-2-propanoic acid, 99%. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, and to develop methods of purification and storage. Additionally, further research could be done to investigate the potential applications of 5-Chloro-2H-indazole-2-propanoic acid, 99% in various fields, such as pharmacology, biochemistry, and chemistry.
合成法
5-Chloro-2H-indazole-2-propanoic acid, 99% can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-hydroxyindazole with propanoic anhydride, which yields 5-Chloro-2H-indazole-2-propanoic acid, 99% and water. This reaction is typically carried out in aqueous solution at temperatures between 50-60°C. Other methods of synthesis include the reaction of 5-chloro-2-hydroxyindazole with propionic acid, or the reaction of 5-chloro-2-hydroxyindazole with ethyl propanoate.
特性
IUPAC Name |
3-(5-chloroindazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-9-7(5-8)6-13(12-9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNAFSHAEZYNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








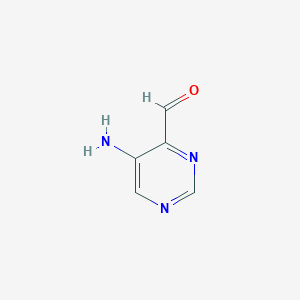
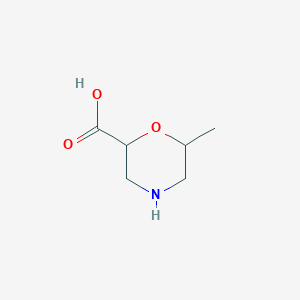

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
